molecular formula C21H17N5O4 B2861618 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-67-7

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2861618
M. Wt: 403.398
InChI Key: BGTWQPWKMSOHFJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17N5O4 and its molecular weight is 403.398. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues: In a study by Taylor and Patel (1992), pyrazolo[3,4-d]pyrimidine analogues of the antitumor agent LY231514 were synthesized, highlighting the compound's relevance in medicinal chemistry (Taylor & Patel, 1992).

Receptor Binding and Pharmacology

  • Selective Antagonist Ligand for A2B Adenosine Receptors: Baraldi et al. (2004) identified MRE 2029-F20, closely related to the chemical structure , as a selective antagonist ligand for A2B adenosine receptors, useful for pharmacological characterization (Baraldi et al., 2004).

Chemical Synthesis Techniques

  • Microwave Irradiative Cyclocondensation: Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-linked pyrazole heterocyclics using microwave irradiative cyclocondensation, demonstrating advanced chemical synthesis techniques (Deohate & Palaspagar, 2020).

Radioligand Development for Imaging

  • Development of Radiolabeled Compounds for PET Imaging: Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines with high affinity for peripheral benzodiazepine receptors, useful in neuroimaging and PET studies (Fookes et al., 2008).

Molecular Docking and Computational Studies

  • Molecular Docking and Computational Analysis: Sebhaoui et al. (2020) conducted a study involving molecular docking and computational analysis of novel compounds, including pyranopyrimidine derivatives, demonstrating the compound's utility in computational chemistry (Sebhaoui et al., 2020).

Ligands for Neuroinflammation Imaging

  • Ligands for Translocator Protein 18 kDa (TSPO): A study by Damont et al. (2015) focused on pyrazolo[1,5-a]pyrimidines as ligands for TSPO, a biomarker of neuroinflammatory processes. These compounds showed promise in PET imaging of neuroinflammation (Damont et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-13-2-5-15(6-3-13)26-20-16(9-23-26)21(28)25(11-22-20)10-19(27)24-14-4-7-17-18(8-14)30-12-29-17/h2-9,11H,10,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTWQPWKMSOHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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